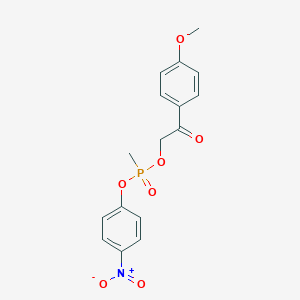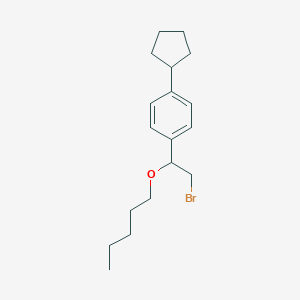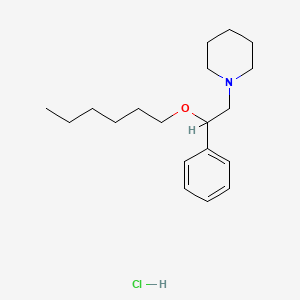
1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a hexyloxy group attached to the phenethyl moiety, which is further connected to the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride typically involves the following steps:
Formation of the Phenethyl Intermediate: The initial step involves the reaction of phenethyl bromide with hexanol in the presence of a base such as potassium carbonate to form the hexyloxyphenethyl intermediate.
Formation of the Piperidine Intermediate: The hexyloxyphenethyl intermediate is then reacted with piperidine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to form the desired piperidine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the piperidine derivative to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenethyl moiety using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated piperidine derivatives.
Applications De Recherche Scientifique
1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
Phenethylamine: A simple phenethyl derivative with various biological activities.
Hexyloxybenzene: A compound with a hexyloxy group attached to a benzene ring.
Uniqueness
1-(beta-(Hexyloxy)phenethyl)piperidine hydrochloride is unique due to its specific structural features, combining the properties of piperidine, phenethyl, and hexyloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
19831-39-1 |
|---|---|
Formule moléculaire |
C19H32ClNO |
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
1-(2-hexoxy-2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-2-3-4-11-16-21-19(18-12-7-5-8-13-18)17-20-14-9-6-10-15-20;/h5,7-8,12-13,19H,2-4,6,9-11,14-17H2,1H3;1H |
Clé InChI |
KDIWNTCAJFHQOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




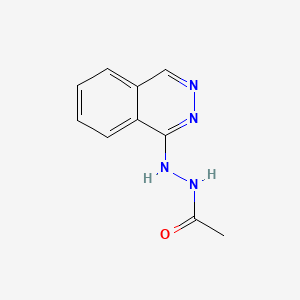

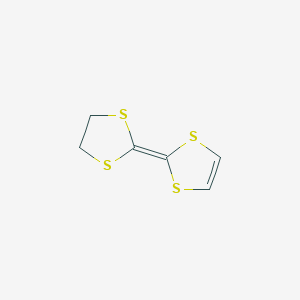
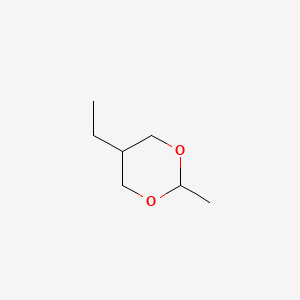
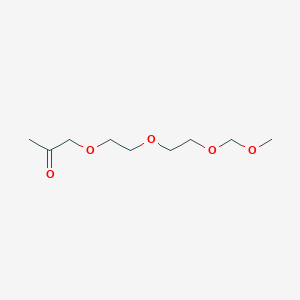
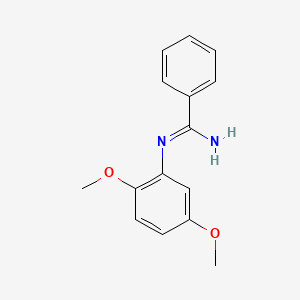
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
